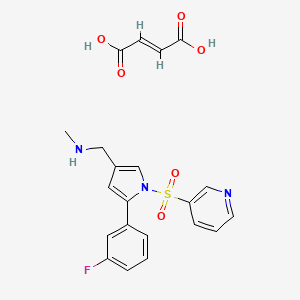
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects
Propriétés
Formule moléculaire |
C10H7ClN2OS2 |
|---|---|
Poids moléculaire |
270.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C10H7ClN2OS2/c11-8-3-1-7(2-4-8)9(14)5-15-10-13-12-6-16-10/h1-4,6H,5H2 |
Clé InChI |
LIYVLTDYGWYGOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CSC2=NN=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
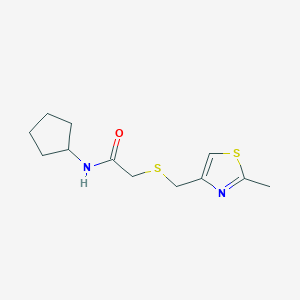
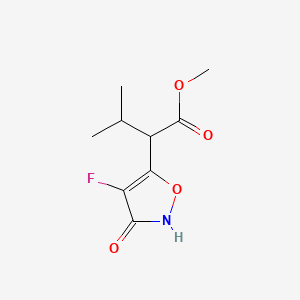
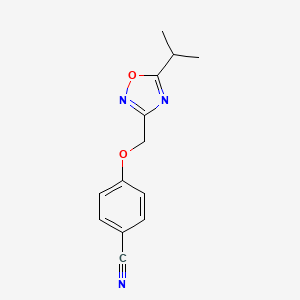
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
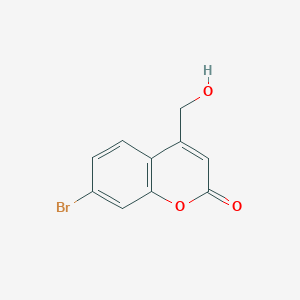
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
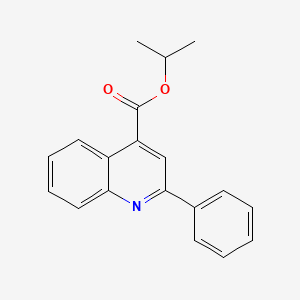

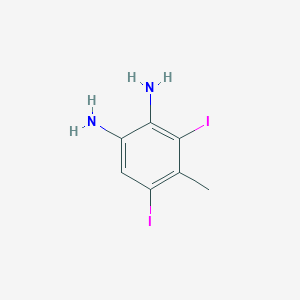
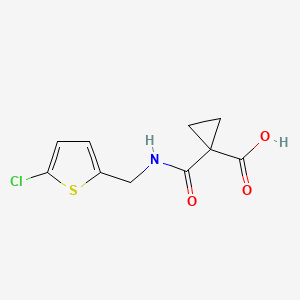
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)
